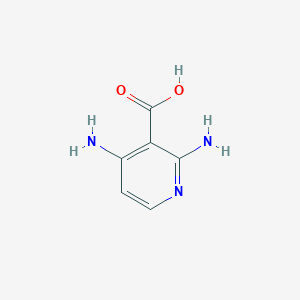

2,4-Diaminonicotinic acid

Übersicht

Beschreibung

The description of a chemical compound typically includes its molecular formula, structure, and other identifiers like CAS number. It may also include information about its appearance (solid, liquid, color, etc.) and where it is commonly found or used .

Synthesis Analysis

Synthesis analysis involves detailing the chemical reactions used to synthesize the compound. This could involve multiple steps, each with its own reactants, reagents, and conditions .Molecular Structure Analysis

This involves analyzing the spatial arrangement of atoms in the compound and the chemical bonds between them. Techniques used could include X-ray crystallography, NMR spectroscopy, etc .Chemical Reactions Analysis

This involves studying the reactions the compound undergoes. This could include reactions with other compounds under various conditions, its reactivity, etc .Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, etc. Chemical properties could include acidity/basicity, reactivity with other compounds, etc .Wissenschaftliche Forschungsanwendungen

Bifunctional Chelators for Technetium 6-Hydrazinonicotinic acid (HYNIC) and its isomers, including 2-hydrazinonicotinic acid (2-HYNIC) and 4-hydrazinonicotinic acid (4-HYNIC), have been synthesized and evaluated for their ability to chelate technetium, a radionuclide used in nuclear medicine. These compounds are explored for creating bioconjugates for radiolabeling, with a focus on their coordination chemistry with technetium to develop efficient chelators. This research outlines the potential of these compounds in the synthesis of radiopharmaceuticals and their implications for medical imaging and diagnostics (Meszaros et al., 2011).

Herbicide Mode of Action Although not directly about 2,4-Diaminonicotinic acid, research into 2,4-Dichlorophenoxyacetic acid (2,4-D), a synthetic herbicide, sheds light on the molecular action of such compounds. This research provides insights into how synthetic compounds can mimic natural plant hormones (auxins) to affect plant growth and development, offering a perspective on how modifications to nicotinic acid derivatives could be applied in agricultural settings to develop new herbicides with specific modes of action (Song, 2014).

Biocatalytic Transformations A study involving Rhodococcus erythropolis transformation of 2-chloro-3-cyanopyridine to 2-chloronicotinic acid highlights the use of biocatalysis in producing key intermediates for pharmaceuticals and pesticides. This research emphasizes the utility of microbial enzymes in transforming nicotinic acid derivatives, which could extend to the synthesis and modification of 2,4-Diaminonicotinic acid for various industrial applications (Jin et al., 2011).

Enzymatic Production of Chloronicotinic Acids Research on the enzymatic hydrolysis of chlorinated nicotinamides by amidase presents a method for the production of 2-chloronicotinic acid, a precursor in agrochemicals and pharmaceuticals. This approach highlights the potential for enzymes to be used in the synthesis or modification of 2,4-Diaminonicotinic acid, showcasing the broader application of biocatalysis in chemical synthesis (Zheng et al., 2018).

Environmental and Biological Significance The study of non-encoded diaminomonocarboxylic acids, including 2,4-diaminobutanoic acid (a structurally similar compound to 2,4-Diaminonicotinic acid), in cyanobacteria explores their role as neurotoxins. This research provides insight into the biological significance of such compounds, which could inform the understanding of 2,4-Diaminonicotinic acid's potential environmental and health impacts (Nunn & Codd, 2017).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2,4-diaminopyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2/c7-3-1-2-9-5(8)4(3)6(10)11/h1-2H,(H,10,11)(H4,7,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYRVHIGCHGCUFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1N)C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90856477 | |

| Record name | 2,4-Diaminopyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90856477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Diaminonicotinic acid | |

CAS RN |

1393582-16-5 | |

| Record name | 2,4-Diaminopyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90856477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

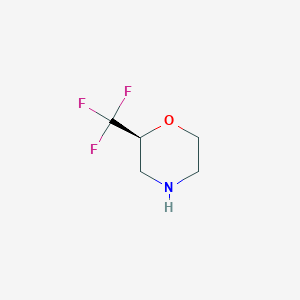

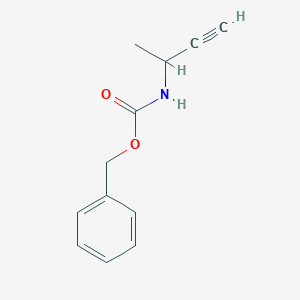

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

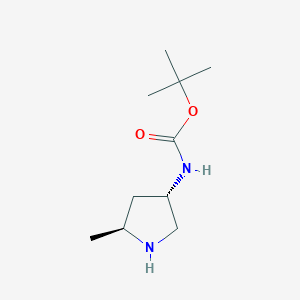

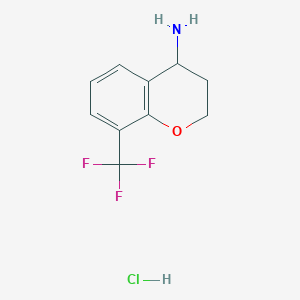

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl N-[1-(aminomethyl)-2-methylcyclohexyl]carbamate](/img/structure/B3101450.png)